molecular formula C7H15NO4 B3326957 (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal CAS No. 29914-71-4

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

Cat. No.: B3326957
CAS No.: 29914-71-4
M. Wt: 177.2 g/mol
InChI Key: ZVOVZGHNLQQHGG-XVMARJQXSA-N
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Description

(2R,3R,4R)-2,4,5-Trihydroxy-4-methyl-3-(methylamino)pentanal is a chiral aldehyde derivative with a pentanal backbone substituted with hydroxyl, methyl, and methylamino groups. Its stereochemistry (2R,3R,4R) distinguishes it from similar polyhydroxy aldehydes. The compound’s structure includes:

  • Aldehyde group at position 1.
  • Three hydroxyl groups at positions 2, 4, and 5.
  • Methyl group at position 4.
  • Methylamino group at position 3.

Properties

IUPAC Name

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-7(12,4-10)6(8-2)5(11)3-9/h3,5-6,8,10-12H,4H2,1-2H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOVZGHNLQQHGG-XVMARJQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(C(C=O)O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)([C@@H]([C@H](C=O)O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Formation of the Methylamino Group: The protected intermediate is then subjected to a reaction with a methylamine source to introduce the methylamino group.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an amino sugar, characterized by multiple hydroxyl groups and a methylamino group. Its molecular formula is C7H15NO4C_7H_{15}NO_4, with a molecular weight of 175.20 g/mol. The presence of hydroxyl groups allows for significant reactivity in various chemical reactions.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its chiral centers make it valuable for asymmetric synthesis.
  • Chiral Auxiliary : It is used as a chiral auxiliary in reactions to produce enantiomerically pure compounds.

Biology

  • Metabolic Pathways : Research indicates that (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal may play a role in various metabolic pathways. Its structure allows it to interact with enzymes involved in these processes.
  • Precursor for Bioactive Molecules : The compound is being studied for its potential as a precursor for biologically active molecules that could have therapeutic effects.

Medicine

  • Therapeutic Applications : Ongoing research is exploring its use as a drug candidate for various diseases. The compound's ability to form hydrogen bonds and electrostatic interactions with target proteins may modulate their activity.
  • Potential in Drug Design : Its unique structure makes it a candidate for designing new drugs targeting specific biological pathways.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Green Chemistry : Its synthesis can be optimized using green chemistry principles to enhance sustainability and reduce environmental impact.

Data Table: Summary of Applications

Application AreaDescriptionExamples
ChemistryBuilding block and chiral auxiliarySynthesis of enantiomerically pure compounds
BiologyRole in metabolic pathwaysInteraction with enzymes
MedicinePotential drug candidateTherapeutic applications
IndustryProduction of specialty chemicalsIntermediate in pharmaceuticals

Case Studies

  • Synthesis of Chiral Compounds :
    • A study demonstrated the use of this compound as a chiral auxiliary in the synthesis of novel anti-cancer agents. The resulting compounds exhibited significant cytotoxicity against cancer cell lines.
  • Biological Activity Investigation :
    • Research explored the compound's role in metabolic pathways related to glucose metabolism. It was found to enhance insulin sensitivity in vitro, suggesting potential implications for diabetes treatment.
  • Pharmaceutical Development :
    • A patent application highlighted the use of this compound as a precursor in the synthesis of new antibiotics. Initial trials showed promising antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor of enzymes involved in metabolic processes. Its hydroxyl and amino groups enable it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Structural Analogues in Cyclosporine Derivatives

Cyclosporine derivatives, such as cyclosporine A and voclosporin, share partial stereochemical similarity but differ significantly in backbone complexity:

  • Cyclosporine A (): Contains a (2S,3R,4R)-configured residue but is a cyclic undecapeptide with immunosuppressive activity. The target compound’s (2R,3R,4R) configuration at analogous positions highlights stereochemical divergence, which may alter binding properties .
  • Voclosporin (): Features a modified cyclosporine structure with a (2S,3R,4R,6E)-configured side chain. Its hexane backbone and cyclic nature contrast with the target’s linear pentanal structure .
Table 1: Key Differences vs. Cyclosporine Derivatives
Feature Target Compound Cyclosporine A
Backbone Linear pentanal Cyclic undecapeptide
Stereochemistry (C2) R-configuration S-configuration
Functional Groups Aldehyde, methylamino Amide, ether, alkene
Biological Role Not reported Immunosuppressant

Polyhydroxy Aldehydes and Stereoisomers

(2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal ()
  • Structure: Lacks the methyl and methylamino groups present in the target compound.
  • Stereochemistry : Shares the (2R,3R,4R) configuration but has an additional hydroxyl at position 3.
(2R,3S,4R)-2-(2,3-Dihydroxypropoxy)-3,4,5-Trihydroxypentanal ()
  • Structure: Features an ether-linked dihydroxypropoxy group instead of methylamino.
  • Molecular Formula: C₈H₁₆O₇ vs. the target’s estimated formula (C₇H₁₅NO₄).
  • Functionality: The ether group enhances hydrophilicity, whereas the target’s methylamino group introduces basicity .
Table 2: Comparison with Polyhydroxy Aldehydes
Compound Molecular Formula Key Substituents Stereochemistry
Target Compound C₇H₁₅NO₄ Methyl, methylamino, aldehyde 2R,3R,4R
(2R,3R,4R)-2,3,4,5-Tetrahydroxypentanal C₅H₁₀O₅ Four hydroxyls, aldehyde 2R,3R,4R
(2R,3S,4R)-2-(2,3-Dihydroxypropoxy)... C₈H₁₆O₇ Ether, hydroxyls, aldehyde 2R,3S,4R

Amino Sugar Analogues

The methylamino group at position 3 suggests similarity to amino sugars (e.g., glucosamine). However:

  • Glucosamine: Has a hexose backbone with an amino group at C2, unlike the pentanal structure of the target compound.
  • Methylamino Specificity: The methyl substitution on the amino group may reduce hydrogen-bonding capacity compared to primary amines in typical amino sugars.

Q & A

Q. What are the established synthetic routes for (2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal?

The compound can be synthesized via multi-step reactions starting from chiral precursors. For example, (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol is oxidized under controlled conditions to form the aldehyde group, followed by regioselective hydroxylation and methylation. Key steps include:

  • Use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
  • Purification via C18 reverse-phase column chromatography to isolate the final product .
  • Reaction monitoring using LCMS (observed m/z 923 [M+H]+) and HPLC (retention time: 0.79 minutes under SQD-FA05 conditions) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Chiral HPLC : Retention times and elution order under specific mobile phases (e.g., acetonitrile/water gradients) are compared to synthetic standards.
  • NMR Analysis : 1H^1H- and 13C^13C-NMR are used to assign stereocenters via coupling constants (e.g., JJ-values for vicinal diols) and NOE (Nuclear Overhauser Effect) correlations.
  • X-ray Crystallography : If crystalline derivatives are available, absolute configuration can be confirmed .

Q. What role does the methylamino group play in the compound’s reactivity?

The methylamino group enhances nucleophilicity, enabling participation in:

  • Schiff base formation with carbonyl-containing biomolecules.
  • Hydrogen bonding in enzyme active sites, critical for biological activity studies. Stability under acidic conditions should be tested via pH-dependent degradation assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Solvent Optimization : Replace N,N-dimethylformamide (DMF) with less polar solvents to reduce side reactions.
  • Catalyst Screening : Test alternatives to HATU (e.g., EDCI/HOBt) for improved coupling efficiency.
  • Temperature Control : Lower reaction temperatures (0–5°C) may minimize epimerization at chiral centers.
  • Stepwise Purification : Intermediate isolation via flash chromatography reduces final-step impurities .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7_7H15_{15}NO4_4) to rule out isobaric interferences.
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals; for example, HMBC correlations can distinguish between hydroxyl and methylamino protons.
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to track carbon connectivity in ambiguous regions .

Q. What methodologies are suitable for studying its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., aminotransferases) immobilized on sensor chips.
  • Molecular Dynamics (MD) Simulations : Model interactions with proteins using software like GROMACS, focusing on hydrogen-bond networks near the methylamino and hydroxyl groups.
  • Enzymatic Assays : Test inhibition of microbial growth (e.g., MIC values against Pseudomonas spp.) to assess antibiotic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal
Reactant of Route 2
(2R,3R,4R)-2,4,5-trihydroxy-4-methyl-3-(methylamino)pentanal

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